3-Quinolineacetic acid, 4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-a-(1,1-dimethylethoxy)-2-methyl-, (aS,4R)-
Description
This compound, a stereospecific quinoline derivative, features a unique 2,3-dihydropyrano[4,3,2-de]quinoline core fused with a tert-butoxy-substituted acetic acid moiety. Its stereochemistry (aS,4R) is critical for biological activity, particularly as an HIV integrase inhibitor . The tert-butoxy group enhances metabolic stability, while the dihydropyrano ring contributes to conformational rigidity, improving target binding . Synthetic routes often involve multi-step processes, including cyclization and stereoselective catalysis, as highlighted in patents for HIV therapeutic development .
Properties
IUPAC Name |
2-[2-methyl-4-(2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-10-yl)quinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-15-21(25(26(30)31)33-27(2,3)4)23(17-7-5-6-8-19(17)29-15)18-9-10-20-22-16(12-14-32-20)11-13-28-24(18)22/h5-11,13,25H,12,14H2,1-4H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXIIJCBELCMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155419-89-8 | |
| Record name | (αS,4R)-4-(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)-α-(1,1-dimethylethoxy)-2-methyl-3-quinolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155419-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound 3-Quinolineacetic acid, 4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-α-(1,1-dimethylethoxy)-2-methyl-, (αS,4R)- is a complex quinoline derivative that has garnered attention due to its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including antimalarial, antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 305.36 g/mol
- IUPAC Name : 3-Quinolineacetic acid, 4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-α-(1,1-dimethylethoxy)-2-methyl-, (αS,4R)-
This compound features a quinoline core with additional functional groups that may influence its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinoline derivatives showed potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action often involves interference with bacterial DNA synthesis and disruption of membrane integrity.
Anticancer Properties
In vitro studies have shown that quinoline derivatives can inhibit the proliferation of cancer cell lines. For example, compounds similar to the one in focus have been tested against breast cancer (MCF7) and colon cancer (HCT116) cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting significant potency .
Antiviral Activity
Some studies have highlighted the potential antiviral properties of quinoline derivatives. They may act by inhibiting viral replication or preventing virus entry into host cells. This area remains under investigation, but preliminary results are promising .
Case Studies and Research Findings
- Antibacterial Efficacy Study :
- Anticancer Activity Assessment :
- In Silico Docking Studies :
Data Tables
Scientific Research Applications
Anticancer Applications
Mechanism of Action
Quinoline derivatives have been extensively studied for their potential as anticancer agents. The mechanism often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation. For instance, quinoline-based compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in several cancer types. A study demonstrated that novel 3-nitroquinoline derivatives exhibited significant antiproliferative effects against human carcinoma cell lines with IC50 values in the micromolar range .
Case Studies
- Study on 8-Methoxypyrimidoquinoline : This compound was evaluated for its antitumor efficacy against various cancer cell lines, including HL-60 and B16F10. Results indicated promising growth inhibition and potential for further development as an anticancer agent .
- Inhibition of Aldose Reductase : Research on pyrimidothienoquinoline derivatives revealed their effectiveness as inhibitors of aldose reductase, an enzyme linked to diabetic complications and certain cancers. The synthesized compounds showed improved potency and selectivity, suggesting their potential as therapeutic agents .
Antimicrobial Applications
Antibacterial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. The structural diversity of these compounds allows for the development of new antibiotics capable of combating multidrug-resistant bacterial strains.
Research Findings
- A study synthesized novel quinolone derivatives that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance their bacteriostatic effects, particularly under blue light irradiation .
- Another research focused on hybrid compounds combining thiohydantoin and quinolone structures, which showed promising antimicrobial properties against various bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly alter biological activity. For example, substituting different functional groups can enhance potency against specific targets like kinases or receptors involved in cancer progression.
Comparison with Similar Compounds
Furoquinoline Acetic Acid Derivatives
- Example: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Structure: Furo[3,2-h]quinoline core with a 4-methoxyphenyl substituent. Synthesis: Multicomponent reaction of 8-hydroxyquinoline, arylglyoxals, and Meldrum’s acid, followed by cyclization . Key Difference: Lacks the dihydropyrano ring and tert-butoxy group, resulting in reduced steric hindrance and metabolic stability compared to the target compound .
Pyrano[3,2-c]quinoline Derivatives
- Example: Pyrano[3,2-c]quinoline-3-carboxaldehyde Structure: Pyrano ring fused at the 3,2-c position, with a carboxaldehyde group. Synthesis: Cyclocondensation of 4-hydroxyquinolin-2(1H)-ones with diethyl acetylenedicarboxylate . Key Difference: The absence of the dihydro modification in the pyrano ring reduces conformational rigidity, impacting binding affinity to targets like ERK1/2 .
4-Quinolinecarboxylic Acid Derivatives
- Example: NSC 368390 (DuP-785) Structure: 4-Quinolinecarboxylic acid with biphenyl and fluoro substituents. Activity: Potent antitumor agent against colon carcinomas via topoisomerase inhibition . Key Difference: The carboxylic acid group at position 3 enhances water solubility but may reduce blood-brain barrier penetration compared to the tert-butoxy group in the target compound .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The tert-butoxy group in the target compound reduces oxidative metabolism, extending half-life compared to 4-methoxyphenyl derivatives .
- Solubility: Pyrano[3,2-c]quinoline carboxaldehydes exhibit lower aqueous solubility due to the non-polar carboxaldehyde group, whereas the target compound’s tert-butoxy group balances lipophilicity .
- Stereochemical Impact: The (aS,4R) configuration in the target compound enhances enantioselective binding, unlike racemic mixtures in some 4-quinolinecarboxylic acids .
Preparation Methods
Construction of the Quinoline Core
The quinoline backbone is synthesized via cyclocondensation or Friedländer annulation. A representative method involves:
-
Friedländer Reaction : Reacting 2-aminobenzaldehyde derivatives with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C yields 2-methyl-3-acetylquinolin-4(1H)-one.
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Modifications : Introduction of substituents at C4 is achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Formation of the Dihydropyrano[4,3,2-de]quinoline System
The dihydropyrano ring is constructed via acid-catalyzed cyclization or ring-closing metathesis (RCM):
Installation of the α-(tert-Butoxy) Group
The chiral tert-butoxy group is introduced via asymmetric alkylation or kinetic resolution:
Example Reaction:
Stereochemical Control
Asymmetric Catalysis
Data Table: Stereochemical Outcomes
| Step | Catalyst/Reagent | ee (%) | dr | Yield (%) |
|---|---|---|---|---|
| tert-Butoxy formation | Rh-(R)-BINAP | 98 | – | 92 |
| Aldol reaction | L-Proline | – | 22:1 | 85 |
| Enzymatic resolution | Pseudomonas cepacia | 99 | – | 48 |
Final Assembly and Optimization
Coupling of Fragments
The quinoline and dihydropyranoquinoline moieties are coupled via Suzuki-Miyaura cross-coupling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
